3-Bromo-2,4-difluorobenzaldehyde
Overview
Description
3-Bromo-2,4-difluorobenzaldehyde is an organic compound . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C7H3BrF2O . The InChI code is 1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H .Physical and Chemical Properties Analysis
The molecular weight of this compound is 221.00 g/mol . It has a topological polar surface area of 17.1 Ų .Scientific Research Applications
Synthetic Chemistry Applications
- Palladium-Catalyzed Cross-Coupling : 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 3-Bromo-2,4-difluorobenzaldehyde, have been extensively used in synthetic chemistry, particularly under palladium-catalyzed conditions. This has applications in creating compounds with potential biological and material applications (Ghosh & Ray, 2017).
Analytical Chemistry
- Gas Chromatography : Studies on the separation and determination of bromo-hydroxybenzaldehydes, which include compounds structurally similar to this compound, have been conducted using gas chromatography. This technique offers simplicity, speed, and precision in analysis (Shi Jie, 2000).
Spectroscopy
- Matrix-Isolation Infrared Spectroscopy : The isomers of difluorobenzaldehydes, including 2,4-difluorobenzaldehyde, have been studied using matrix-isolation infrared spectroscopy. This research is significant for understanding the photo-induced rotational isomerism in these compounds (Itoh et al., 2011).
Medicinal Chemistry
- Anti-Inflammatory Properties : 3-Bromo-4,5-dihydroxybenzaldehyde, a compound related to this compound, shows anti-inflammatory properties. This has potential therapeutic applications for conditions involving allergic inflammation such as atopic dermatitis (Kang et al., 2015).
Material Science
- Nonlinear Optical Properties : The bromine substitution in certain benzaldehydes significantly affects their structural, reactivity, and optical properties. This research is essential for developing new materials with potential applications in nonlinear optics (Aguiar et al., 2022).
Environmental Chemistry
- Solubility Studies : The solubility of bromo-hydroxybenzaldehydes in various solvents has been studied. Understanding the solubility characteristics of such compounds is crucial for their application in different environmental contexts (Jia et al., 2020).
Safety and Hazards
3-Bromo-2,4-difluorobenzaldehyde is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Mechanism of Action
Target of Action
3-Bromo-2,4-difluorobenzaldehyde is a significant fluorinated benzene liquid crystal intermediate . The primary targets of this compound are the liquid crystal components in the display devices .
Mode of Action
The fluorine atoms in the structure of this compound replace the hydrogen atoms on the benzene ring . This replacement results in a structure that is similar in volume to the hydrogen atom, preventing steric hindrance from affecting the orderly arrangement of the liquid crystals . The high electronegativity of the fluorine atoms ensures that the fluorinated liquid crystal structure still has a certain dipole moment .
Biochemical Pathways
The compound’s interaction with its targets affects the orderly arrangement of the liquid crystals . This interaction influences the downstream effects of the liquid crystal components, enhancing their solubility in the mixed liquid crystal formula .
Pharmacokinetics
The lipophilicity of the fluorine atoms can significantly increase the solubility of other liquid crystal components in the mixed liquid crystal formula .
Result of Action
The result of the compound’s action is the enhancement of the performance of liquid crystal materials . The fluorinated liquid crystals have become the mainstream for thin-film transistor liquid crystal displays .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This storage condition helps maintain the compound’s stability and efficacy.
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-5(9)2-1-4(3-11)7(6)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUJOBHCYUUMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1326714-93-5 | |
Record name | 3-Bromo-2,4-difluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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